methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenylsulfamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole intermediate with a sulfonamide derivative, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Methoxyphenyl Substitution: The methoxyphenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with a methoxyphenyl halide in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester, which can be achieved using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the sulfamoyl group can yield amine derivatives.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate: Similar structure but with a chloro substituent instead of a methoxyphenyl group.
Methyl 3-sulfamoyl-1H-pyrazole-4-carboxylate: Lacks the methoxyphenyl group, making it less complex.
Methyl 5-aminosulfonyl-3-chloro-1-methyl-1H-pyrazole-4-carboxylate: Contains a chloro group and an aminosulfonyl group, differing in substitution pattern.
Uniqueness
Methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N3O5S |
---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
methyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O5S/c1-19-9-5-3-4-8(6-9)15-21(17,18)11-10(7-13-14-11)12(16)20-2/h3-7,15H,1-2H3,(H,13,14) |
InChI Key |
WYCUJMBUXJSQRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.